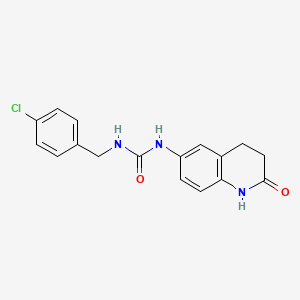

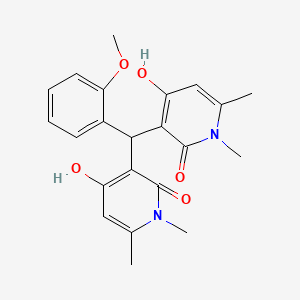

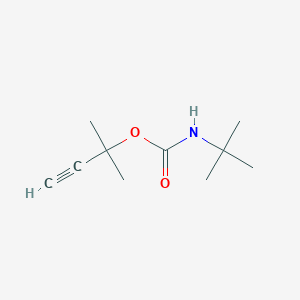

![molecular formula C20H23N5O4 B2531719 2-(2-Methoxyethyl)-6-[(4-methoxyphenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 876902-46-4](/img/structure/B2531719.png)

2-(2-Methoxyethyl)-6-[(4-methoxyphenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to 2-(2-Methoxyethyl)-6-[(4-methoxyphenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione involves complex organic reactions. For instance, the synthesis of 3-(4-Substitutedphenyl)aminoisoxazol-5(2H)-ones, which are structurally related, involves the reaction with triethylamine to yield imidazo[1,2-a]pyridines and indoles . Similarly, the synthesis of 2-substituted-1-(2-morpholinoethyl)-1H-naphtho[2,3-d]imidazole-4,9-diones includes the design and synthesis of compounds with a naphthoquinone skeleton, which shows the complexity and versatility of reactions involving imidazole derivatives .

Molecular Structure Analysis

The molecular structure of compounds similar to the one has been characterized using various spectroscopic and theoretical methods. For example, the optimized molecular structure and vibrational frequencies of 2-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole 3-oxide were investigated, and the stability of the molecule was analyzed using NBO analysis . This suggests that a similar approach could be used to analyze the molecular structure of this compound.

Chemical Reactions Analysis

The chemical behavior of imidazole derivatives can be quite diverse. For example, the reaction of nitromethane with aryl isocyanates in the presence of triethylamine leads to the formation of 1,3-diaryl-5-(hydroxyimino)imidazolidine-2,4-diones . This indicates that the compound may also undergo various chemical reactions, potentially leading to the formation of novel structures with interesting properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives can be inferred from related compounds. For instance, the compound 2-(3-chloro-4-methoxyphenyl)-1-(2-morpholinoethyl)-1H-naphtho[2,3-d]imidazole-4,9-dione showed good antiproliferative activity against several cancer cell lines, indicating potential medicinal properties . Additionally, the synthesis of tritiated 4-(2-methoxyphenyl)-2-[4(5)-methyl-5(4)-imidazolylmethyl]thiazole and its central nervous system penetrability suggest that related compounds might also exhibit significant biological activity .

科学的研究の応用

Imidazole Derivatives in Scientific Research

Host for Anions : Imidazole derivatives have been explored for their ability to act as hosts for various anions. Nath and Baruah (2012) studied an imidazole-based bisphenol derivative's structural characteristics when interacting with dicarboxylic and mineral acids, highlighting its potential in molecular recognition and sensor applications Bhaskar Nath & J. Baruah, 2012.

Synthesis and Reactivity : Research by Mukherjee-Müller et al. (1979) on the synthesis of 4H-imidazoles from 3-dimethylamino-2,2-dimethyl-2H-azirine and NH-acidic heterocycles demonstrates the synthetic versatility of imidazole derivatives. This work highlights the potential for creating a wide range of compounds with varied biological and chemical properties Gabriele Mukherjee-Müller et al., 1979.

Photochromism : Another study by Bai et al. (2010) on the synthesis of 4,5-diaryl-2-(2,5-dimethylthiophen-3-yl)imidazoles and their oxidation to dimers exhibiting photochromism in solution suggests potential applications in developing light-responsive materials Jinhe Bai et al., 2010.

Antitumor Activity : El-Sayed et al. (2018) designed and synthesized new hybrids of 4H-imidazole-4-one and imidazolidine-2,4-dione, evaluating their antitumor activity. This research underscores the potential of imidazole derivatives in medicinal chemistry, particularly in the development of cancer therapeutics S. M. El-Sayed et al., 2018.

Reactivity and Spectroscopic Characterization : Hossain et al. (2018) investigated the reactivity of two newly synthesized imidazole derivatives through spectroscopic characterization and computational studies, highlighting their potential in understanding molecular interactions and designing molecules with specific reactivities Mossaraf Hossain et al., 2018.

特性

IUPAC Name |

2-(2-methoxyethyl)-6-[(4-methoxyphenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O4/c1-13-11-25-16-17(22(2)20(27)23(18(16)26)9-10-28-3)21-19(25)24(13)12-14-5-7-15(29-4)8-6-14/h5-8,11H,9-10,12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSNZJQIEESQDEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C3=C(N=C2N1CC4=CC=C(C=C4)OC)N(C(=O)N(C3=O)CCOC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

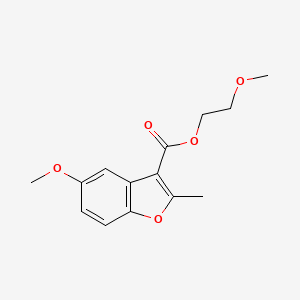

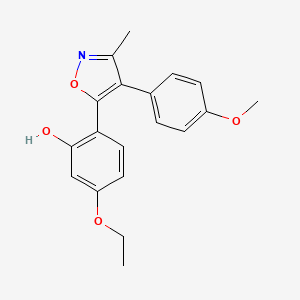

![1-Azabicyclo[3.2.1]octan-4-amine;dihydrochloride](/img/structure/B2531637.png)

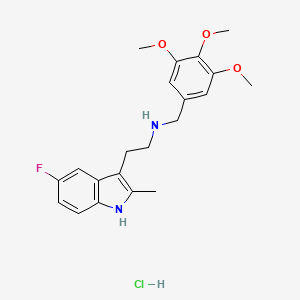

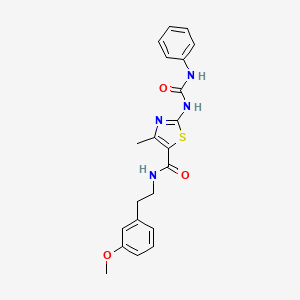

![2-[6-fluoro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2531643.png)

![2-[4-[(Z)-2-(4-chlorophenyl)hydrazono]-1,3-dioxo-2(1H,3H)-isoquinolinyl]acetic acid](/img/structure/B2531645.png)

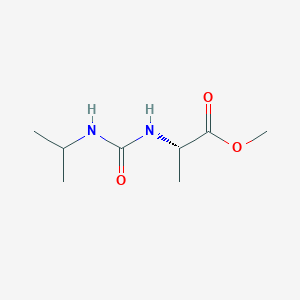

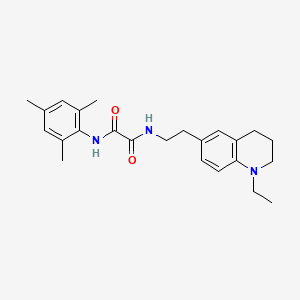

![methyl 2-({[5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)acetate](/img/structure/B2531650.png)

![2-(2-(Diethylamino)ethyl)-1-(3-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2531651.png)